

Unveiling the Molecular Architecture of 1-Methylhydantoin: A Technical Guide

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Compound of Interest

Compound Name: **1-Methylhydantoin**

Cat. No.: **B147300**

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Introduction

1-Methylhydantoin (1MH) is a five-membered heterocyclic compound derived from hydantoin. It is of significant interest in medicinal chemistry and drug development due to its presence in biologically active molecules and its potential as a scaffold for designing new therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the molecular structure of **1-methylhydantoin**, compiling key physicochemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and analytical workflows.

Core Molecular and Physicochemical Data

1-Methylhydantoin, systematically named 1-methylimidazolidine-2,4-dione, is a solid, polar substance.[3][4] Its fundamental properties are summarized in the table below, providing a quantitative overview of its molecular characteristics.

Property	Value	Reference(s)
Chemical Formula	C ₄ H ₆ N ₂ O ₂	[3]
Molecular Weight	114.10 g/mol	[3]
IUPAC Name	1-methylimidazolidine-2,4-dione	[3]
CAS Number	616-04-6	[3]
SMILES	CN1CC(=O)NC1=O	[3]
Melting Point	156-157 °C	[5]
LogP	-1.148	[3]
Physical Description	Solid	[3]

Molecular Structure and Visualization

The molecular structure of **1-methylhydantoin** consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a methyl group attached to the nitrogen atom at position 1.[6] The presence of both hydrogen bond donors (N-H group) and acceptors (carbonyl oxygens) allows for the formation of various supramolecular structures in the solid state.[7]

Molecular structure of **1-methylhydantoin**.

Experimental Protocols

Synthesis of 1-Methylhydantoin

A common and scalable method for the synthesis of **1-methylhydantoin** involves the reaction of methylamine, sodium chloroacetate, and sodium cyanate, followed by cyclization.[8] This method avoids the use of highly toxic reagents, making it suitable for industrial production.[8]

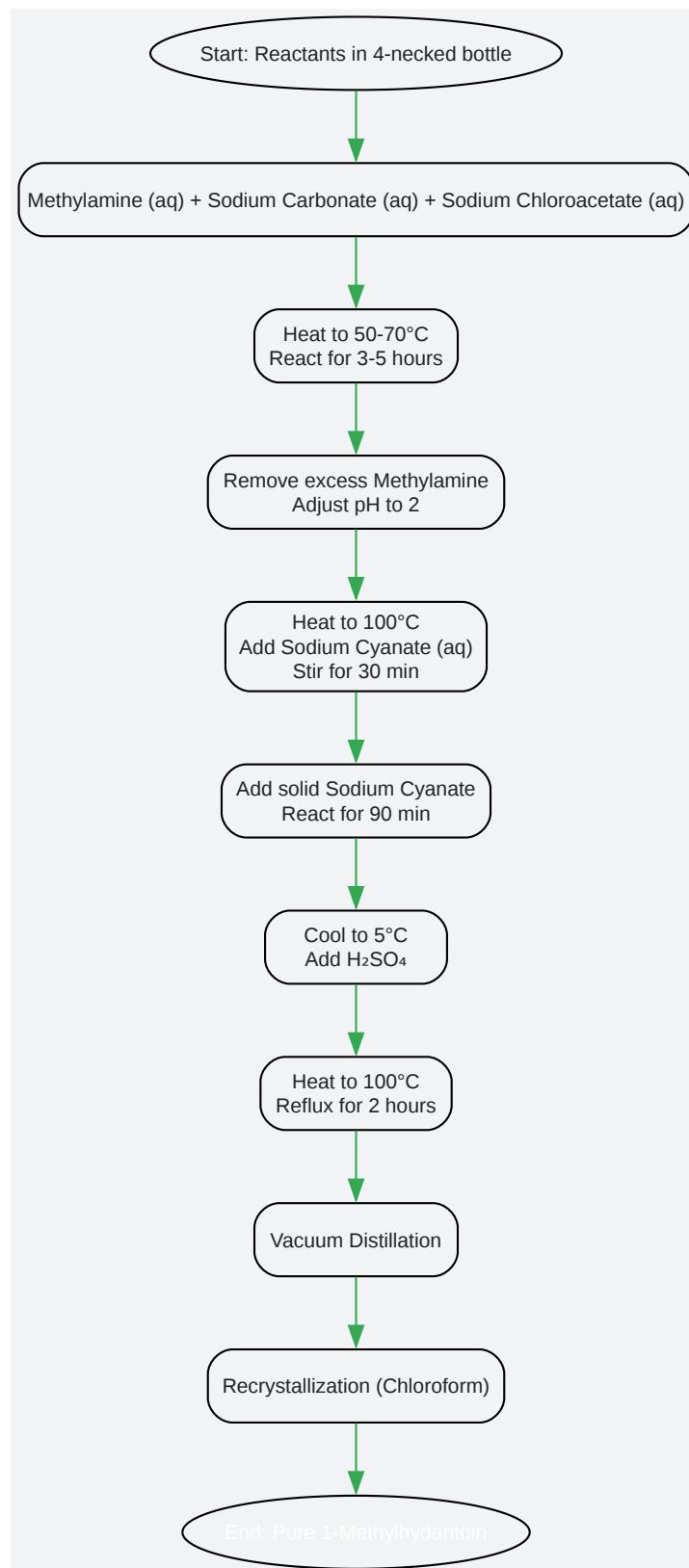
Materials:

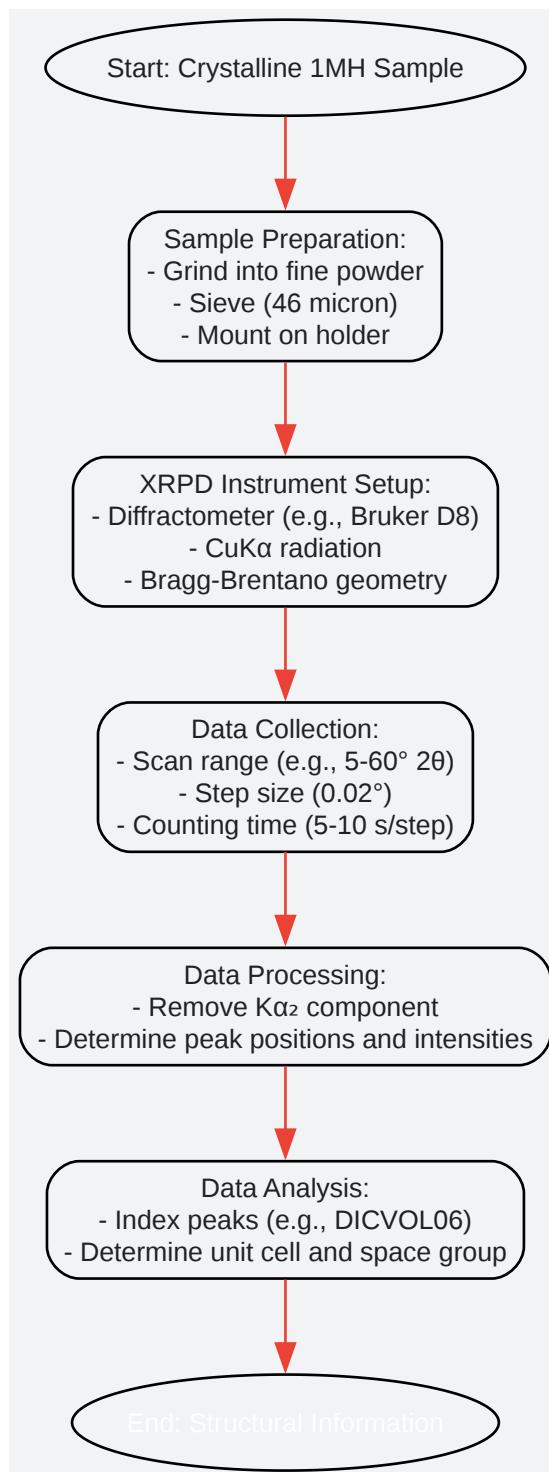
- 30% aqueous methylamine solution
- 10% aqueous sodium carbonate solution

- 20% sodium chloroacetate aqueous solution
- 8% sodium cyanate aqueous solution
- Solid sodium cyanate
- 98% sulfuric acid
- 500ml four-necked bottle

Procedure:

- To a 500ml four-necked bottle, add 46.5g of 30% aqueous methylamine solution, 106g of 10% aqueous sodium carbonate, and 87.5g of 20% sodium chloroacetate aqueous solution.
- Heat the mixture to 50-70°C and allow it to react for 3-5 hours.
- Remove the excess methylamine by steaming and adjust the pH of the solution to 2.
- Heat the solution to 100°C and, under reflux, add 91g of 8% aqueous sodium cyanate solution.
- Stir the reaction for 30 minutes, then add 7.3g of solid sodium cyanate and continue the reaction for another 90 minutes.
- Cool the mixture to 5°C and carefully add 25g of 98% sulfuric acid.
- Heat the mixture to 100°C and reflux for 2 hours.
- The crude product is obtained by vacuum distillation.
- Purification can be achieved by recrystallization from chloroform.[\[8\]](#)





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